Computed Lipophilicity vs. Parent 2,4-Pentanedione
The introduction of two terminal bromine atoms paradoxically reduces computed lipophilicity relative to the parent 2,4-pentanedione. 1,5-Dibromo-2,4-pentanedione exhibits an XLogP3 value of 1.4 [1], whereas 2,4-pentanedione (acetylacetone) has a computed XLogP3 of 2.2 [2]—a net decrease of 0.8 log units. This counterintuitive result arises because the electron-withdrawing effect of bromine enhances the polarity of the diketone moiety, reducing overall partitioning into nonpolar media. For comparison, the 1,5-dichloro analog has a predicted LogP of approximately 0.8–1.0 (estimated from fragment-based calculations), placing the dibromo compound at an intermediate lipophilicity level.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3, unitless) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 2,4-Pentanedione (CAS 123-54-6): XLogP3 = 2.2 |
| Quantified Difference | ΔXLogP3 = –0.8 (target is 36% less lipophilic on a log scale) |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2025.09.15); no experimental logP data available for the target compound. |
Why This Matters
This lipophilicity difference directly impacts chromatographic retention (RP-HPLC), liquid-liquid extraction efficiency, and passive membrane permeability in biological assay contexts—meaning a protocol optimized for acetylacetone will require revalidation when substituting 1,5-dibromo-2,4-pentanedione.
- [1] PubChem. Compound Summary for CID 11219096, 1,5-Dibromo-2,4-pentanedione. Computed XLogP3-AA value 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/1_5-Dibromo-2_4-pentanedione (accessed 2026-05-05). View Source
- [2] PubChem. Compound Summary for CID 31261, 2,4-Pentanedione (Acetylacetone). Computed XLogP3-AA value 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Pentanedione (accessed 2026-05-05). View Source
